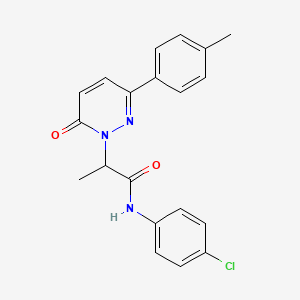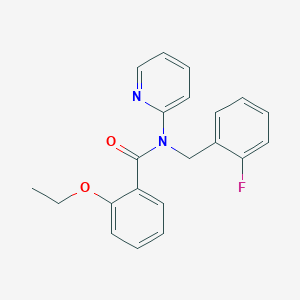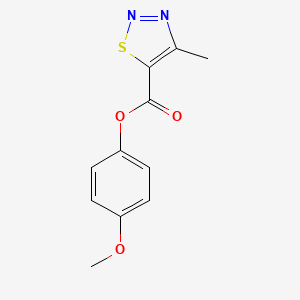![molecular formula C22H22N4O5S B11366852 3,4,5-trimethoxy-N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B11366852.png)
3,4,5-trimethoxy-N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-thiadiazol-2-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4,5-trimethoxy-N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-thiadiazol-2-yl]benzamide is a complex organic compound that belongs to the class of benzamides. This compound is characterized by the presence of multiple functional groups, including methoxy groups, a pyrrolidinone ring, and a thiadiazole ring. It is of interest in various fields of scientific research due to its unique chemical structure and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-trimethoxy-N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-thiadiazol-2-yl]benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting a suitable hydrazine derivative with a carbon disulfide derivative under acidic conditions.
Formation of the Pyrrolidinone Ring: The pyrrolidinone ring can be synthesized by cyclization of an appropriate amino acid derivative in the presence of a dehydrating agent.
Coupling of the Thiadiazole and Pyrrolidinone Rings: The thiadiazole and pyrrolidinone rings can be coupled together using a suitable coupling reagent, such as carbodiimide, under mild conditions.
Introduction of the Methoxy Groups: The methoxy groups can be introduced by methylation of the corresponding hydroxy derivatives using methyl iodide in the presence of a base.
Formation of the Benzamide Moiety: The benzamide moiety can be formed by reacting the intermediate product with 3,4,5-trimethoxybenzoic acid in the presence of a coupling reagent, such as carbodiimide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3,4,5-trimethoxy-N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-thiadiazol-2-yl]benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride to form corresponding reduced products.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. For example, the methoxy groups can be substituted with other alkoxy groups using suitable reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Alkyl halides, alkoxy halides
Major Products Formed
Oxidation Products: Corresponding oxidized derivatives
Reduction Products: Corresponding reduced derivatives
Substitution Products: Corresponding substituted derivatives
Scientific Research Applications
3,4,5-trimethoxy-N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-thiadiazol-2-yl]benzamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for the treatment of various diseases.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of other industrially important compounds.
Mechanism of Action
The mechanism of action of 3,4,5-trimethoxy-N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-thiadiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: The compound may inhibit or activate specific enzymes involved in various biochemical pathways.
Interacting with Receptors: The compound may bind to specific receptors on the cell surface or within the cell, leading to changes in cellular signaling and function.
Modulating Gene Expression: The compound may influence the expression of specific genes, leading to changes in protein synthesis and cellular function.
Comparison with Similar Compounds
3,4,5-trimethoxy-N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-thiadiazol-2-yl]benzamide can be compared with other similar compounds, such as:
3,4,5-trimethoxybenzamide: Lacks the thiadiazole and pyrrolidinone rings, making it less complex and potentially less biologically active.
N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-thiadiazol-2-yl]benzamide: Lacks the methoxy groups, which may affect its chemical reactivity and biological activity.
3,4,5-trimethoxy-N-(1,3,4-thiadiazol-2-yl)benzamide: Lacks the pyrrolidinone ring, which may influence its overall structure and function.
The uniqueness of 3,4,5-trimethoxy-N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-thiadiazol-2-yl]benzamide lies in its combination of functional groups, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C22H22N4O5S |
|---|---|
Molecular Weight |
454.5 g/mol |
IUPAC Name |
3,4,5-trimethoxy-N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-thiadiazol-2-yl]benzamide |
InChI |
InChI=1S/C22H22N4O5S/c1-29-16-9-13(10-17(30-2)19(16)31-3)20(28)23-22-25-24-21(32-22)14-11-18(27)26(12-14)15-7-5-4-6-8-15/h4-10,14H,11-12H2,1-3H3,(H,23,25,28) |
InChI Key |
LBRAPNFRZGBJBT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=NN=C(S2)C3CC(=O)N(C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Phenyl-2-[(2-phenylethyl)amino]-3,4-dihydropyrimidin-4-one](/img/structure/B11366773.png)

![N-[1-(butan-2-yl)-1H-pyrazol-5-yl]-2-(3-chlorophenoxy)acetamide](/img/structure/B11366785.png)
![2-({5-[4-(acetylamino)-1,2,5-oxadiazol-3-yl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N,N-diethylacetamide](/img/structure/B11366791.png)
![5-[(4-ethylbenzyl)(furan-2-ylmethyl)amino]-N-(2-methylphenyl)-2-(methylsulfonyl)pyrimidine-4-carboxamide](/img/structure/B11366797.png)


![5-[(2-Chlorobenzyl)amino]-2-{5-[(3-methylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile](/img/structure/B11366825.png)
![4-chloro-N-[2-(morpholin-4-ylmethyl)-1-(propan-2-yl)-1H-benzimidazol-5-yl]benzamide](/img/structure/B11366833.png)
![2-(4-nitrophenoxy)-N-[2-(piperidin-1-ylmethyl)-1-(propan-2-yl)-1H-benzimidazol-5-yl]acetamide](/img/structure/B11366836.png)
![N-{[1-(morpholin-4-yl)cyclohexyl]methyl}thiophene-2-carboxamide](/img/structure/B11366844.png)

![N-[(5-bromofuran-2-yl)methyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-fluorobenzamide](/img/structure/B11366858.png)

